molecular formula C18H14N4O B183199 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 75263-95-5

5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B183199
CAS RN: 75263-95-5
M. Wt: 302.3 g/mol
InChI Key: VFOCEOYWSCCVOD-UHFFFAOYSA-N
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Description

“5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular formula C18H14N4O. It has an average mass of 302.330 Da and a monoisotopic mass of 302.116760 Da .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in several studies . These compounds were synthesized to promote the discovery and development of new fungicides with novel scaffolds or modes of action .


Molecular Structure Analysis

The molecular structure of “5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is complex, with multiple ring structures and functional groups . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 518.1±52.0 °C at 760 mmHg, and a flash point of 267.1±30.7 °C. It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Antimicrobial and Antifungal Activities

One study describes the synthesis of pyrazolo[3,4-d]pyrimidines with antimicrobial activity. These compounds were synthesized by reacting arylacetylamino derivatives with hydrazine hydrate, and some of the synthesized compounds exhibited significant in vitro antimicrobial activity compared with standard antibiotics (Abdel-Gawad et al., 2003).

Anti-inflammatory Properties

Another research focused on pyrazolo[1,5-a]pyrimidines, exploring their anti-inflammatory properties. Modifications to the parent compound showed variations in anti-inflammatory activity, with one derivative demonstrating significant efficacy and a better therapeutic index than traditional drugs, while also being devoid of ulcerogenic activity (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds displayed varying degrees of activity against cancer cell lines and were also explored for their potential as anti-5-lipoxygenase agents, with structure-activity relationships (SAR) discussed (Rahmouni et al., 2016).

COX-2 Selective Inhibitors

Research into pyrazolo[3,4‐d]pyrimidine derivatives highlighted their potential as COX-2 selective inhibitors. A set of these compounds was prepared and showed superior inhibitory profiles against COX-2, compared to standard drugs. Molecular modelling studies supported the biological findings, suggesting these derivatives as potential anti-inflammatory agents (Raffa et al., 2009).

Synthesis and Characterization

The synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives for potential applications in AIDS chemotherapy were discussed. This study emphasized the synthetic approaches and potential pharmacological applications of these heterocyclic compounds (Ajani et al., 2019).

Future Directions

The future directions for research on “5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” could include further modification of the compound to enhance its antifungal activity . Additionally, more detailed studies on its mechanism of action and potential applications in other fields could be beneficial.

properties

IUPAC Name

5-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c23-18-16-11-20-22(15-9-5-2-6-10-15)17(16)19-13-21(18)12-14-7-3-1-4-8-14/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOCEOYWSCCVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996732
Record name 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

75263-95-5
Record name 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075263955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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